Cas no 110004-66-5 (N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide)

N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide structure
110004-66-5 structure
Product Name:N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide
CAS No:110004-66-5
MF:C25H21N3O3S
MW:443.51754450798
CID:1189085
PubChem ID:184142
Update Time:2025-04-20

N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • methanesulfonamide, N-[4-(benz[c]acridin-7-ylamino)-3-methoxyphenyl]-
    • N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide
    • CHEMBL107325
    • 4-(7-Benz(c)acridinylamino)-3-methyoxymethanesulfonanilide hydrochloride
    • DTXSID70149096
    • 110004-66-5
    • Inchi: 1S/C25H21N3O3S/c1-31-23-15-17(28-32(2,29)30)12-14-22(23)27-25-19-9-5-6-10-21(19)26-24-18-8-4-3-7-16(18)11-13-20(24)25/h3-15,28H,1-2H3,(H,26,27)
    • InChI Key: DEXVMQVUMKRDSW-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(=C(C=1)OC)NC1C2C=CC=CC=2N=C2C3C=CC=CC=3C=CC=12)(=O)=O

Computed Properties

  • Exact Mass: 443.13053
  • Monoisotopic Mass: 443.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • PSA: 80.32

N-[4-(benzo[c]acridin-7-ylamino)-3-methoxyphenyl]methanesulfonamide Related Literature

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